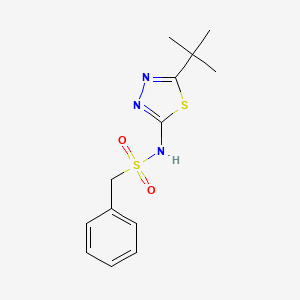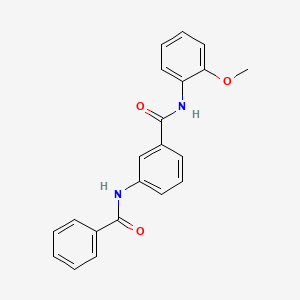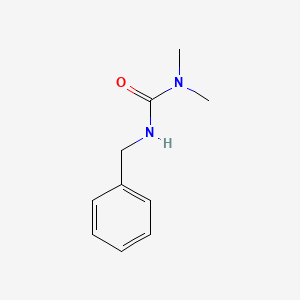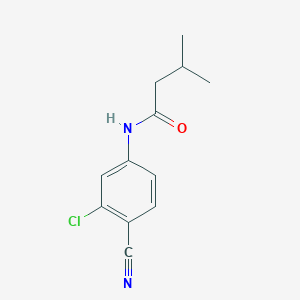
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide is a chemical compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the thiadiazole ring in the structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of deubiquitinases, leading to the accumulation of ubiquitinated proteins and subsequent cell death in cancer cells. The sulfonamide group can also interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-N’-[(3-ethylisoxazol-5-yl)methyl]urea
- N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide stands out due to its unique combination of the thiadiazole ring and the sulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications. Its ability to inhibit specific enzymes and pathways also differentiates it from other similar compounds.
Properties
Molecular Formula |
C13H17N3O2S2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H17N3O2S2/c1-13(2,3)11-14-15-12(19-11)16-20(17,18)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16) |
InChI Key |
TVWTUZGYYYLLSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-methylpropanoyl)amino]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B11170159.png)
![3-[(phenylcarbonyl)amino]-N,N-di(prop-2-en-1-yl)benzamide](/img/structure/B11170162.png)
![N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide](/img/structure/B11170168.png)

![2-(4-chlorophenoxy)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11170176.png)
![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11170177.png)
![2-(2-chloro-6-fluorophenyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11170185.png)

![N-benzyl-2-[(3-methylbutanoyl)amino]benzamide](/img/structure/B11170191.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B11170196.png)


![N-(2-methoxy-5-methylphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11170222.png)
